2,3-Dihydro-1,4-benzoxathiine
Overview
Description
2,3-Dihydro-1,4-benzoxathiine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a benzene ring fused with a seven-membered oxathiine ring, which contains both sulfur and oxygen atoms. This structural motif is known for its versatility and reactivity, making it a valuable scaffold in synthetic chemistry.
Synthesis Analysis
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives has been explored through various methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which results in the formation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives with a significant degree of stereoselectivity . Another method includes the domino [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines, leading to functionalized 2,3-dihydro-1,4-benzoxazines . Additionally, a one-pot procedure from the reaction of cyclohexanone derivatives with ethane-1,2-dithiol or 2-mercaptoethanol has been reported for the preparation of 2,3-dihydro-1,4-benzoxathiines .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1,4-benzoxathiine derivatives has been established through various analytical techniques, including X-ray diffraction analysis. This analysis has confirmed the configuration around the double bond of the major stereoisomers, providing insight into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
2,3-Dihydro-1,4-benzoxathiine derivatives exhibit a range of reactivities, which can be influenced by reaction conditions. For instance, the regioselectivity in the synthesis of these derivatives can be controlled by the treatment of 1,2-mercaptophenol with an organic base and a specific 2-bromo acrylate, which results in solvent- and substrate-dependent exclusive solvation of O- and S-anions . The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent type reactions has also been studied, showing that the reaction outcome strongly depends on the nature of the active methylene nitrile and the arenecarbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1,4-benzoxathiine derivatives are influenced by their molecular structure. These compounds have been found to be isoform-selective inhibitors of human carbonic anhydrases, demonstrating their potential in medicinal chemistry . The analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives has revealed that they possess a high synthetic and pharmacological potential, with a range of biological activities being attributed to their structural similarity to the coumarin core .
Scientific Research Applications
Synthesis and Chemical Properties
- Regioselectivity in Synthesis : Research has focused on the reaction conditions influencing the regioselectivity in synthesizing 2,3-dihydro-1,4-benzoxathiine derivatives. Different reaction conditions have been explored to obtain both 2,3-dihydro-1,4-benzoxathiine-2-yl and -3-yl derivatives, highlighting the importance of solvent and substrate in the solvation of O- and S-anions (Casiraghi et al., 2018).
- One-Pot Preparation : A facile one-pot preparation method for 2,3-dihydro-1,4-benzoxathiines has been developed, which significantly improves yields and reduces reaction time compared to classical methods (Tani et al., 1993).
Biological and Pharmacological Potential
- Biological Activity Analysis : Studies have analyzed the synthesis methods, chemical transformations, and biological activities of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives. These derivatives have shown potential in pharmacology, particularly due to their structural similarity to coumarin, which suggests possible anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).
Applications in Synthesis
- Domino Synthesis : The synthesis of 1,4-benzoxathiine moieties via domino SN2 ring opening of epoxide followed by copper(I)-BINOL catalyzed Ullmann-type coupling cyclization demonstrates a novel approach for constructing these compounds with moderate to good yields (Korupalli et al., 2011).
- Multicomponent Type Reactions : The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent type reactions to construct condensed 2-amino-4H-pyran derivatives has been explored. This research opens up new possibilities in the synthesis of heterocyclic systems (Grygoriv et al., 2018).
Safety And Hazards
The safety information for 2,3-Dihydro-1,4-benzoxathiine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
The future directions for 2,3-Dihydro-1,4-benzoxathiine could involve further exploration of its synthesis methods and applications. The review of its synthesis covers the literature mainly from the time of the previous survey of this topic in 2010 till the end of 2021 . This suggests that there is ongoing research in this area, and future work could focus on developing new synthetic methods or finding new applications for these compounds.
properties
IUPAC Name |
2,3-dihydro-1,4-benzoxathiine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSOOAWURRKYMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxathiine |
Citations
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